molecular formula C9H14O3 B2871752 Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate CAS No. 2126177-87-3

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate

Cat. No.: B2871752
CAS No.: 2126177-87-3
M. Wt: 170.208
InChI Key: XGXDLCFWOIHVRN-UHFFFAOYSA-N
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Description

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a cyclobutane ring, an oxirane (epoxide) group, and a methyl ester functional group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-11-8(10)9(3-2-4-9)5-7-6-12-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXDLCFWOIHVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with an epoxide precursor under specific conditions. One common method includes the use of a base-catalyzed epoxidation reaction, where cyclobutanone is treated with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in the presence of a base like sodium hydroxide. The reaction proceeds under controlled temperature and pH conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s activity may involve the inhibition of enzymes, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carbonitrile
  • Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxamide

Uniqueness

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate is unique due to its combination of a cyclobutane ring, an epoxide group, and a methyl ester functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, highlighting its potential for specialized uses in research and industry.

Biological Activity

Methyl 1-(oxiran-2-ylmethyl)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170 g/mol
  • CAS Number : 2126177-87-3

The compound features an oxirane ring, which is known for its high reactivity, particularly in biological systems where it can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to various biological effects .

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Epoxidation : Cyclobutanone is reacted with an appropriate epoxide precursor under basic conditions to form the oxirane ring.
  • Esterification : The carboxylic acid group is introduced via esterification reactions with methanol or other alcohols.

These methods ensure the formation of the desired compound with high purity and yield .

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Covalent Bond Formation : The oxirane ring can react with nucleophiles in bacterial proteins, leading to functional disruption.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic processes, thereby exerting its antimicrobial effects .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that:

  • The compound significantly reduced bacterial viability in vitro.
  • In vivo tests demonstrated a reduction in infection severity in animal models treated with the compound compared to controls.

These results highlight the potential application of this compound as an antimicrobial agent in clinical settings .

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